Dimethyl-2,3,5,6-tetraphenyl-terephthalate is an organic compound with the molecular formula and a molecular weight of approximately 498.6 g/mol. It is classified as an ester, specifically a dimethyl ester of terephthalic acid, featuring four phenyl groups attached to the benzene ring. This compound is of interest in various fields, including materials science and organic chemistry, due to its unique structural properties and potential applications.
The synthesis of Dimethyl-2,3,5,6-tetraphenyl-terephthalate typically involves multi-step organic reactions. One common method includes the esterification of terephthalic acid with methanol in the presence of a catalyst. The process may also involve Friedel-Crafts acylation reactions to introduce the phenyl groups onto the aromatic system.
In an industrial context, continuous flow reactors are often utilized to enhance control over reaction conditions, thereby improving yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are frequently employed to facilitate these reactions effectively. The synthesis can be optimized through careful management of temperature, pressure, and reactant concentrations to minimize by-products and maximize efficiency .
Dimethyl-2,3,5,6-tetraphenyl-terephthalate features a complex molecular structure characterized by:
COC(=O)C1=C(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC)C4=CC=CC=C4)C5=CC=CC=C5
FUEQNLIKDQHBMX-UHFFFAOYSA-N
The structure consists of a central terephthalate unit with four phenyl substituents at positions 2, 3, 5, and 6 on the benzene ring .
The compound's structural data can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and spatial arrangement.
Dimethyl-2,3,5,6-tetraphenyl-terephthalate can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism by which Dimethyl-2,3,5,6-tetraphenyl-terephthalate exerts its effects largely depends on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. This can involve signal transduction pathways and metabolic processes that are crucial for its potential applications in medicinal chemistry .
Dimethyl-2,3,5,6-tetraphenyl-terephthalate is characterized by:
The compound exhibits stability under standard conditions but may undergo degradation under extreme conditions such as high temperatures or strong oxidizing environments. Its reactivity profile allows for various functionalizations that can lead to new derivatives with tailored properties .
Dimethyl-2,3,5,6-tetraphenyl-terephthalate has several applications in scientific research:
This compound's unique structure and properties make it a valuable subject of study across multiple scientific disciplines.
CAS No.: 34730-78-4
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 93527-39-0
CAS No.: 7045-51-4